molecular formula C19H25N3O2S B11156217 3-cyclohexyl-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide

3-cyclohexyl-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11156217
M. Wt: 359.5 g/mol
InChI Key: JJEDSRPKIZIWRB-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl group, a methoxyphenyl group, and a thiadiazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE typically involves multiple steps, including the formation of the thiadiazole ring and the attachment of the cyclohexyl and methoxyphenyl groups. Common reagents used in the synthesis include cyclohexylamine, 4-methoxybenzyl chloride, and thiocarbonyl compounds. The reaction conditions often involve heating under reflux and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-CYCLOHEXYL-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOHEXYL-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

3-cyclohexyl-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C19H25N3O2S/c1-24-16-10-7-15(8-11-16)13-18-21-22-19(25-18)20-17(23)12-9-14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12-13H2,1H3,(H,20,22,23)

InChI Key

JJEDSRPKIZIWRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCC3CCCCC3

Origin of Product

United States

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